Dimethylethoxysilane

説明

Significance of Organosilanes in Material Functionalization

Organosilanes are a class of organosilicon compounds that contain at least one carbon-silicon (C-Si) bond. russoindustrial.ru Their general structure, R-Si-X₃, consists of a non-hydrolyzable organic group (R) and hydrolyzable groups (X), which allows them to act as molecular bridges between different material types. russoindustrial.ruresearchgate.net This dual reactivity is fundamental to their role as coupling agents, adhesion promoters, crosslinking agents, and dispersing agents. russoindustrial.ruresearchgate.net

The mechanism of action typically involves the hydrolysis of the alkoxy groups (like ethoxy or methoxy) into reactive silanol (B1196071) groups (Si-OH). russoindustrial.ruresearchgate.net These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and silica (B1680970), forming stable covalent bonds (M-O-Si, where M can be Si, Al, Fe, etc.). russoindustrial.ru Simultaneously, the organic functional group (R) can interact or react with an organic polymer matrix. russoindustrial.ruresearchgate.net This unique capability to covalently link dissimilar materials dramatically improves adhesion, durability, and performance, especially under challenging environmental conditions like high temperatures or moisture exposure. russoindustrial.ru

The applications of organosilane functionalization are extensive and critical in numerous advanced technologies. researchgate.net They are used to:

Improve Composite Performance : By treating inorganic fillers (e.g., fiberglass, silica) with organosilanes, their compatibility and adhesion with polymer matrices (like thermosets or thermoplastics) are significantly enhanced, leading to stronger and more durable composite materials. russoindustrial.ru

Enhance Adhesion : Organosilanes are crucial in paints, coatings, adhesives, and sealants, where they promote adhesion between the organic formulation and the inorganic substrate. russoindustrial.ru

Modify Surface Properties : Organosilanes with specific organic groups can be used to tailor the surface properties of materials. For instance, those with hydrophobic alkyl or aryl chains can render a hydrophilic inorganic surface water-repellent. russoindustrial.ru This is vital in applications such as protective coatings for concrete and waterproofing. russoindustrial.ru

Enable Nanotechnology : In nanotechnology, organosilanes are used for the surface modification of nanoparticles, allowing for their stable dispersion in polymer matrices and the creation of advanced nanocomposites. mdpi.comnih.gov They are also used to functionalize surfaces for specific applications like biosensors and targeted drug delivery. solubilityofthings.commdpi.com

Overview of Dimethylethoxysilane and its Derivatives in Research Contexts

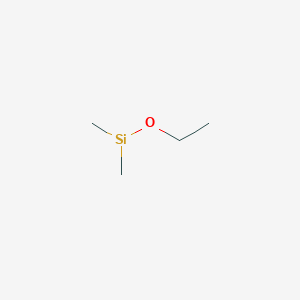

This compound (DMES), also known as ethoxydimethylsilane, is an organosilane with the chemical formula C₄H₁₂OSi. gelest.comscbt.com It is characterized by having two methyl groups, one ethoxy group, and one reactive hydride (Si-H) group attached to the central silicon atom. nasa.gov This structure makes it a valuable compound in materials research, particularly for surface modification and as a chemical intermediate.

One of the notable research applications of DMES is its use as a waterproofing agent, particularly for silica-based materials. NASA has utilized DMES to re-waterproof the high-temperature reusable surface insulation (HRSI) tiles of the Space Shuttle. scbt.comnasa.gov Its effectiveness stems from its ability to react with silica surfaces in the vapor phase, with the relatively inert ethanol (B145695) as a byproduct. nasa.gov The Si-H bond in DMES allows it to act as a mild and selective reducing agent in organic synthesis. gelest.com

In materials science, DMES serves as a precursor and a surface treatment agent. cognitivemarketresearch.com Its applications in research include its use as a crosslinking agent for silicone rubbers and as an intermediate in sol-gel chemistry, a process used to create solid materials from small molecules. cognitivemarketresearch.com

Derivatives of this compound

The versatility of the this compound structure allows for the synthesis of various derivatives with specific functionalities, expanding their application in advanced materials research.

(3-Glycidoxypropyl)this compound (GPDMES) : This derivative incorporates an epoxy (glycidoxy) group. cymitquimica.com The epoxy functionality makes it a valuable coupling agent and adhesion promoter in coatings, adhesives, and sealants. cymitquimica.com Research has shown its use in modifying the interface between silicone elastomers and polymers like poly(ethylene terephthalate) (PET) to improve adhesion. nih.gov In such studies, GPDMES and other epoxysilanes were investigated to understand how their molecular structure at the buried interface influences adhesion properties. nih.gov

(3-Aminopropyl)this compound (APDMES) : This derivative contains a primary amine group. gelest.com The amine functionality makes it suitable for applications where a reactive site for further chemical conjugation is needed. For example, in biomedical research, APDMES has been used to functionalize the surface of porous silicon nanoparticles (pSiNPs). mdpi.com In one study, pSiNPs were first coated with calcium silicate (B1173343) and loaded with siRNA, then functionalized with APDMES via hydrolytic condensation to enable the subsequent attachment of polyethylene (B3416737) glycol (PEG) for potential gene delivery applications. mdpi.com Other research has focused on controlling the orientation and surface concentration of APDMES on silica surfaces to create well-defined functional layers. mit.edu

Other Derivatives : Research has also explored the synthesis of nanohybrids by grafting dimethylethoxysilyl derivatives containing functionalities like dipyridine, urea, and urethane (B1682113) onto silica nanoparticles. acs.org These studies have demonstrated that this compound is an effective precursor for creating monolayer-grafted nanoparticles, preserving the chemical integrity of the functional groups on the silica surface. acs.org

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 14857-34-2 gelest.comscbt.combiosynth.com |

| Molecular Formula | C₄H₁₂OSi gelest.comscbt.com |

| Molecular Weight | 104.22 g/mol gelest.comscbt.com |

| Boiling Point | 54-55 °C gelest.com |

| Density | 0.757 g/mL gelest.com |

| Refractive Index | 1.3683 @ 20°C gelest.com |

| Flash Point | -15 °C gelest.com |

Structure

2D Structure

特性

InChI |

InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUOQOFQRYFQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051734 | |

| Record name | Ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-34-2 | |

| Record name | Silane, ethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxydimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H8FET3FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics for Dimethylethoxysilane Derivatives

Hydrolytic Condensation Mechanisms

Role of Catalysis in Hydrolysis and Condensation (e.g., Amine Catalysis, Water Content)

The hydrolysis of alkoxysilanes like dimethylethoxysilane can proceed under neutral, acidic, or basic conditions, but it is generally a slow reaction without a catalyst. Current time information in Colombo, LK. Both acids and bases have a significant catalytic effect on the hydrolysis rate. researchgate.net In acidic environments (pH 3-5), the reaction is accelerated, which is a common condition for non-amino silanes. researchgate.net For aminosilanes, the amine functionality itself can act as a catalyst. acs.orgscispace.com

Amine catalysis plays a crucial role in both the hydrolysis and condensation steps. The amine group can catalyze the hydrolysis of the ethoxy groups to form silanols. scispace.com In the presence of water, amines can facilitate the formation of hydroxyl ions (OH-), which then react with the silane (B1218182). scispace.com Furthermore, amines can catalyze the condensation reaction between silanol (B1196071) groups on a surface (like silica) and the ethoxy groups of the silane. scispace.commdpi.com This catalytic effect is observed in both solution and gas-phase reactions. researchgate.netnih.gov For instance, the amine group in (3-aminopropyl)this compound (APDMES) can intramolecularly catalyze siloxane bond formation. umich.edu Preadsorbed amines on a surface can also accelerate the condensation reaction, leading to a higher concentration of the anchored silane. mpg.de

Water content is another critical parameter. A certain amount of water is necessary for the hydrolysis of the ethoxy groups to occur. researchgate.net The water can be introduced directly, as humidity, or be present on the surface of a substrate. Current time information in Colombo, LK.semanticscholar.org An increase in water content can enhance the hydrolysis reaction up to a certain point. Current time information in Colombo, LK. However, an excessive amount of water can sometimes inhibit the reaction, potentially due to the solubility limits of the alkoxysilane. Current time information in Colombo, LK. For amino-bearing silanes, an increased water content has been observed to hinder self-condensation reactions while favoring hydrolysis. acs.org

Kinetics of Siloxane Bond Formation

The formation of siloxane bonds is the result of condensation reactions that follow the initial hydrolysis step. These reactions can occur between two hydrolyzed silanol groups, releasing a water molecule, or between a silanol group and an ethoxy group, releasing an ethanol (B145695) molecule. Current time information in Colombo, LK. The kinetics of condensation are generally more complex than those of hydrolysis. Current time information in Colombo, LK.

The structure of the resulting polysiloxane is heavily dependent on the reaction conditions. For example, under acidic conditions, the protonated silanol tends to condense with less acidic silanol groups, which typically leads to less branched polymer structures. Current time information in Colombo, LK. The rate of hydrolysis is also influenced by steric factors; bulkier substituents on the silicon atom can slow down the initial hydrolysis of the first alkoxy group. acs.org The condensation reaction itself has been found to be second order in some cases, such as with organosilanetriols. Current time information in Colombo, LK. The presence of amines as catalysts significantly increases the rate of the primary silanization reaction. scispace.com

| Factor | Effect on Hydrolysis/Condensation | Supporting Research Findings |

| Catalyst (Amine) | Accelerates both hydrolysis of ethoxy groups and condensation to form Si-O-Si bonds. scispace.commdpi.com | Amine catalysis proceeds via formation of reactive hydroxyl moieties and enhances nucleophilicity on substrate surfaces. scispace.com Preadsorbed ethylenediamine (B42938) (EDA) on silica (B1680970) surfaces nearly doubles the amount of adsorbed (3-aminopropyl)this compound (APDMES). vot.pl |

| Water Content | Essential for hydrolysis; rate increases with water content up to a certain limit. Current time information in Colombo, LK.researchgate.net | For amino-bearing silanes, increased water content can hinder self-condensation while enhancing hydrolysis. acs.org Trace amounts of water are critical for promoting siloxane bond formation. researchgate.net |

| pH | Hydrolysis is slowest at neutral pH (7) and is catalyzed by both acids and bases. researchgate.net | Non-amino silanes are typically hydrolyzed under acidic conditions (pH 3-5). researchgate.net |

Gas-Phase Reaction Systems for Surface Anchoring

Gas-phase deposition of this compound derivatives is a key technique for modifying surfaces, such as silica, to impart specific functionalities. This solvent-free method offers advantages in terms of reproducibility and control over the resulting surface layer, as it is less sensitive to variations in ambient humidity and reagent purity. umich.eduresearchgate.net

Investigation of Silane Adsorption and Linkage Formation

The gas-phase reaction of aminosilanes like (3-aminopropyl)this compound (APDMES) with a silica surface has been studied in detail using infrared spectroscopy. researchgate.netnih.gov The initial step involves the adsorption of the silane onto the surface. Evidence shows that APDMES initially adsorbs through hydrogen bonding of both its ethoxy and aminopropyl groups with the surface hydroxyl (silanol) groups. researchgate.netnih.gov

As the reaction progresses, covalent Si-O-Si linkages are formed between the silane and the silica surface. researchgate.net This chemical bond formation occurs primarily at the expense of the hydrogen-bonded ethoxy groups. researchgate.netnih.gov The aminopropyl groups that are hydrogen-bonded to the surface are less reactive, and a significant portion of them remain attached via hydrogen bonds rather than participating in the formation of a second covalent linkage. researchgate.net The use of a monoalkoxysilane like APDMES is advantageous in these gas-phase reactions as it cannot polymerize with itself and possesses sufficient vapor pressure for the reaction to be conducted at room temperature. researchgate.net

Hydrosilylation in Polymer Functionalization

Hydrosilylation is a versatile and efficient chemical reaction for forming carbon-silicon bonds. It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). researchgate.netrsc.org This reaction is a cornerstone for synthesizing organosilicon compounds and for modifying polymers to introduce specific functionalities. researchgate.netmdpi.com The process is typically catalyzed by transition metal complexes, most notably those containing platinum. researchgate.netrsc.org

A key advantage of hydrosilylation is its high efficiency and selectivity, often proceeding with high yields and without the formation of side products, which simplifies purification. researchgate.netrsc.org The reaction is highly tolerant of various functional groups, allowing for the modification of complex polymer structures. rsc.org For instance, hydride-terminated poly(dimethylsiloxane)s (PDMS) have been successfully functionalized with a range of methacrylates, including those with sensitive epoxide groups, using low concentrations of platinum catalysts. researchgate.netrsc.org This enables the synthesis of well-defined polymer architectures, such as ABA triblock copolymers. rsc.org

In a specific application related to this compound, a three-step process was developed to create 1,3-bis(3-aminopropyl)-tetramethyldisiloxane, a valuable modifier for organic polymers. This process involved the hydrosilylation of N,N-bis(trimethylsilyl)allylamine with this compound in the presence of a platinum catalyst (Speier's catalyst), followed by subsequent desilylation and condensation steps. vot.pl This highlights the utility of this compound as a building block in multi-step syntheses for creating functionalized siloxane materials. The kinetics of such reactions are often first-order in the catalyst concentration, with the rate-limiting step being the oxidative addition of the catalyst to the silane. umich.edu

Metallocene-Catalyzed Hydrosilylation of Polyolefins

Metallocene-catalyzed hydrosilylation represents a significant method for the functionalization of polyolefins. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, a reaction efficiently catalyzed by metallocene complexes of transition metals like titanium and zirconium. researchgate.netrsc.org The use of metallocene catalysts, often activated by methylaluminoxane (B55162) (MAO), allows for the synthesis of polyolefins with well-defined microstructures and tacticities. rsc.org

In the context of producing polyolefins with ethoxysilane (B94302) functionalities, research has demonstrated the viability of metallocene-catalyzed hydrosilylation. One approach involves the hydrosilylation of polyolefins containing pendant double bonds, such as polyethylene-co-1,7-octadiene. aalto.fiaalto.fi This copolymer, when subjected to a hydrosilylation reaction with a suitable hydrosilane in the presence of a metallocene catalyst, can be functionalized with pendant chloro- or ethoxysilane groups. aalto.fiaalto.fi The reaction proceeds with high conversion rates and does not drastically alter the molar mass of the base polymer. aalto.fiaalto.fi

Titanium-based metallocene systems, in particular, have been studied for their catalytic activity in olefin hydrosilylation. researchgate.net For instance, several metallocene-type Ti(III) complexes have been synthesized and their catalytic efficacy examined. researchgate.net Mechanistic studies suggest that the reaction pathway is initiated by the formation of a silyl (B83357) intermediate through the reaction of a Ti(III) methyl catalyst precursor with the hydrosilane. researchgate.net The choice of catalyst can influence the reaction products; for example, using a Cp2TiCl2/Sm catalyst system can result in β-adducts and hydrogenation products. researchgate.net

The copolymerization of olefins (like ethylene (B1197577) or propylene) with silane monomers containing vinyl or other unsaturated groups is another related strategy. aalto.fiaalto.fi Metallocene/MAO catalyst systems such as Et(Ind)2ZrCl2/MAO and Me2Si(2-Me-4-Ph-1-Ind)2ZrCl2/MAO have been successfully used for the copolymerization of olefins with comonomers like 7-octenyldimethylphenylsilane. aalto.fiaalto.fi The resulting copolymers contain pendant silane groups that can be further modified.

Below is a table summarizing metallocene catalysts used in silane functionalization of polyolefins.

| Catalyst System | Olefin/Silane Comonomer | Application | Reference |

| Et(Ind)2ZrCl2/MAO | Ethylene or Propylene / 7-octenyldimethylphenylsilane | Copolymerization | aalto.fi, aalto.fi |

| Me2Si(2-Me-Ind)2ZrCl2/MAO | Ethylene or Propylene / 7-octenyldimethylphenylsilane | Copolymerization | aalto.fi, aalto.fi |

| Me2Si(2-Me-4-Ph-1-Ind)2ZrCl2/MAO | Ethylene or Propylene / 7-octenyldimethylphenylsilane | Copolymerization | aalto.fi, aalto.fi |

| Cp2TiCl2/Sm | Olefins / Hydrosilanes | Hydrosilylation | researchgate.net |

| Cp2TiCl2/LiAlH4 | Olefins / Hydrosilanes | Hydrosilylation | researchgate.net |

Post-Treatment Approaches for Silane-Functionalized Polymers

Post-treatment of silane-functionalized polymers is a crucial step to introduce specific functionalities, such as ethoxy groups, onto the polymer backbone. This approach provides a versatile route to tailor the properties of polyolefins for specific applications, such as their use as reactive compatibilizers in composites. aalto.fiaalto.fi

A notable example involves the functionalization of polyolefin-co-7-octenyldimethylphenylsilane (PE-co-SiPh or PP-co-SiPh) copolymers, which are synthesized via metallocene catalysis. aalto.fiaalto.fi The pendant phenylsilane (B129415) groups on these copolymers can be converted into more reactive moieties through post-treatment reactions. Specifically, these phenyl groups can be transformed into fluoro-, chloro-, methoxy-, or ethoxysilane functionalities. aalto.fiaalto.fi These post-treatment steps have been shown to proceed with high conversion rates while preserving the molar mass of the original polymer. aalto.fiaalto.fi

The hydrosilylation reaction itself can be considered a post-treatment method when applied to a pre-formed polymer. For instance, polyethylene-co-1,7-octadiene can be treated with hydrosilanes to introduce pendant chloro- or ethoxysilane functionalities. aalto.fiaalto.fi This method effectively grafts the desired silane groups onto the polyolefin chain. aalto.fiaalto.fi

These functionalized polyolefins, including those with ethoxysilane groups, have been tested as compatibilizers in particulate-filled polyolefin composites. Even small amounts of these compatibilizers can significantly influence the properties of the final composite material, particularly its toughness. aalto.fiaalto.fi

Self-Condensation and Oligomerization Phenomena

Hydrolysis: Initially, the ethoxy groups (-OC2H5) of the silane molecule react with water to form reactive silanol groups (-OH) and ethanol. mdpi.comgelest.com This reaction can be catalyzed by acids or bases. mdpi.com An acidic pH typically activates the hydrolysis step, while a basic pH activates both hydrolysis and the subsequent condensation. mdpi.com The availability of water is a critical factor determining the extent of hydrolysis. mdpi.com

Condensation and Oligomerization: Following hydrolysis, the newly formed silanol groups are highly reactive and can condense with each other. This condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a water molecule. mdpi.comnih.gov When this occurs between two silane molecules, it is termed self-condensation or homo-condensation, leading to the formation of dimers, oligomers, and eventually larger polymeric structures. mdpi.commdpi.com This process is competitive with the reaction of silanols with hydroxyl groups on a substrate surface (hetero-condensation). mdpi.comresearchgate.net

The presence of certain functional groups on the silane molecule can influence the reaction kinetics. For example, aminosilanes are known to have high reactivity due to the amine group, which can catalyze both hydrolysis and condensation reactions, leading to the formation of cross-linked networks. researchgate.netacs.org The self-condensation of silanes can lead to the formation of oligomers in solution, which can then adsorb onto a surface. acs.org Studies have shown that for some reactions, the hydrolysis of a silane monomer like this compound into oligomers is a necessary step to increase its reactivity. rsc.org

The reaction conditions play a significant role in controlling the extent of oligomerization. Factors such as pH, water/silane ratio, solvent type, temperature, and silane concentration all affect the kinetics of hydrolysis and condensation. mdpi.com Uncontrolled polymerization can lead to the formation of complex, disordered networks, often resulting in a sol-gel. nih.gov

The table below outlines the key steps and influencing factors in the self-condensation of alkoxysilanes.

| Process | Description | Key Factors | Reference |

| Hydrolysis | Reaction of ethoxy groups with water to form silanol groups (Si-OH). | Water content, pH, catalyst, solvent. | mdpi.com, gelest.com |

| Condensation/Oligomerization | Reaction between silanol groups to form siloxane bonds (Si-O-Si), creating dimers, oligomers, and polymers. | pH, temperature, silane concentration, nature of the silane's functional group. | mdpi.com, acs.org, mdpi.com |

Surface and Interfacial Engineering with Dimethylethoxysilane

Functionalization of Inorganic Substrates

The functionalization of inorganic substrates with dimethylethoxysilane is a cornerstone of modern materials science, enabling the creation of advanced materials with tailored surface characteristics. This process is particularly effective on substrates rich in surface hydroxyl groups, which act as reactive sites for the silanization reaction.

Silica (B1680970), in its various forms, is a primary substrate for functionalization with this compound due to its high density of surface silanol (B1196071) (Si-OH) groups. The reaction of (3-Aminopropyl)this compound (APDMES) with silica surfaces is a well-studied example of this process. The ethoxy group of APDMES reacts with the surface silanols, forming a stable Si-O-Si bond and releasing ethanol (B145695) as a byproduct. This covalent attachment ensures the long-term stability of the functionalized layer.

The aminopropyl group introduced onto the surface provides a reactive handle for a multitude of applications. For instance, aminosilanized glass slides are extensively used in biochip technology, where the amino group is the initial point for tethering DNA, proteins, or other biomolecules. acs.org The nature of the interaction between the APDMES and the silica surface is complex, involving both covalent bonding and hydrogen bonding. acs.org

The concentration and orientation of APDMES molecules on a silica surface are critical parameters that dictate the final properties of the modified material. In many applications, a high surface concentration of accessible amino groups is desired. However, conventional deposition methods often result in the aminopropyl group of the covalently attached APDMES molecule hydrogen-bonding to a neighboring surface silanol group. acs.orgacs.org This orientation limits the availability of the amino groups for subsequent reactions.

To address this, a two-step method involving the preadsorption of ethylenediamine (B42938) (EDA) has been developed to catalyze the reaction of APDMES on silica surfaces. acs.orgacs.org This method has been shown to nearly double the amount of adsorbed APDMES compared to reactions performed without a catalyst or with monoamine catalysts like propylamine (B44156) or triethylamine. acs.org The preadsorbed EDA not only catalyzes the reaction but also leads to an increase in the number of chemisorbed APDMES molecules with free aminopropyl groups extending from the surface. acs.orgacs.org

Table 1: Comparison of APDMES Adsorption on Silica With and Without EDA Catalyst

| Catalyst | Adsorbed APDMES Amount | Orientation of Aminopropyl Groups | Reference |

| None | Standard Amount | Predominantly H-bonded to the surface | acs.orgacs.org |

| Ethylenediamine (EDA) | Nearly Doubled | Increased number of free, outwardly extending groups | acs.orgacs.org |

| Propylamine or Triethylamine | No significant increase | Predominantly H-bonded to the surface | acs.org |

A significant challenge in the surface functionalization of silica with alkoxysilanes is the potential for undesired multilayer formation and aggregation. researchgate.net This can occur through the hydrolysis and subsequent cross-linking of the silane (B1218182) molecules in solution before they deposit on the surface. researchgate.net To minimize the formation of these aggregates, it is crucial to optimize deposition parameters such as time, temperature, and the concentration of the organosilane. researchgate.net

The use of monofunctional silanes like APDMES, as opposed to trifunctional silanes like (3-Aminopropyl)triethoxysilane (APTES), can help to limit the extent of polymerization and lead to a more uniform monolayer on the surface. acs.org However, even with monofunctional silanes, careful control of reaction conditions is necessary to prevent the formation of disordered multilayers. The two-step EDA-catalyzed method mentioned previously also offers better control over the deposition process, leading to a more ordered and uniform surface coverage. acs.org

Silicon nitride (Si₃N₄) is another important substrate in various technological applications, including microelectronics and biosensors. The functionalization of silicon nitride surfaces is essential for tailoring their surface properties for specific applications, such as the immobilization of biomolecules. Aminosilanes are commonly used for this purpose, creating a surface rich in amino groups that can be further modified.

While much of the literature focuses on trifunctional silanes like APTES for modifying silicon nitride, the principles of silanization are applicable to this compound derivatives. The process typically involves creating a hydroxylated surface on the silicon nitride, which can then react with the alkoxysilane. The concentration of the silane and the reaction time are critical parameters that influence the thickness and stability of the resulting layer. nih.gov Optimization of these parameters is crucial to produce a thin and stable silane layer, which is particularly important for applications like ion-sensitive field-effect transistors (ISFETs) where a thick insulating layer can negatively impact sensitivity. nih.gov Research has shown that the thickness of the deposited aminosilane (B1250345) layer is directly correlated to both the concentration of the silane and the duration of the reaction. nih.gov

Porous silicon (pSi) is a nanostructured material with a large internal surface area, making it an attractive substrate for various applications, including drug delivery and sensing. The surface of freshly etched porous silicon is typically covered with silicon hydrides (Si-H), which are reactive and can be functionalized with a variety of molecules. mdpi.com

In the context of biomedical applications, the surface of porous silicon nanoparticles can be functionalized with (3-Aminopropyl)this compound (APDMES) through hydrolytic condensation. mdpi.com This modification introduces amine groups onto the surface, which can then be used for further conjugation with other molecules, such as polyethylene (B3416737) glycol (PEG), to enhance biocompatibility and circulation time in biological systems. mdpi.com This surface modification is a critical step in the development of porous silicon-based drug delivery systems. mdpi.com

Metal oxide nanoparticles, such as iron oxide nanoparticles (IONPs), are widely used in biomedical applications, including magnetic resonance imaging (MRI), drug delivery, and hyperthermia. The surface of these nanoparticles is often functionalized to improve their stability in biological media, reduce toxicity, and enable the attachment of targeting ligands or therapeutic agents.

Silanization is a common method for the surface modification of metal oxide nanoparticles. The hydroxyl groups present on the surface of these nanoparticles can react with alkoxysilanes to form a stable silica shell or a functional organic layer. While many studies utilize trialkoxysilanes, the principles are transferable to this compound. The silane coating can prevent the aggregation of the nanoparticles and provides a platform for further functionalization. researchgate.net For instance, the surface of IONPs can be coated with a silica layer, which not only improves their stability but also provides a scaffold for the attachment of various functional groups. researchgate.net

Silica Surfaces (e.g., Silica Powders, Nanoparticles, Glass)

Polymer Interface Modification and Adhesion Promotion

This compound serves as a critical coupling agent and surface modifier in polymer science, enhancing the interfacial compatibility and adhesion between dissimilar materials. researchgate.netspecialchem.com Its bifunctional nature, possessing a hydrolyzable ethoxy group and non-reactive methyl groups, allows it to act as a molecular bridge between inorganic or hydroxyl-bearing surfaces and organic polymer matrices. researchgate.net This modification is crucial in the development of advanced composites, coatings, and biomedical devices where the performance is dictated by the quality of the interface.

Poly(dimethylsiloxane)/Polymer Interfaces (e.g., Poly(ethylene terephthalate))

The interface between poly(dimethylsiloxane) (PDMS) and other polymers, such as poly(ethylene terephthalate) (PET), presents a significant challenge due to their inherent chemical incompatibility. nih.govnih.gov PDMS is a low-surface-energy, hydrophobic elastomer, while PET is a higher-surface-energy thermoplastic polyester. nih.govresearchgate.net This mismatch often leads to poor wetting and weak adhesion, compromising the integrity of composite materials or devices that integrate both. nih.gov

Silane coupling agents are employed to overcome these limitations. nih.gov By treating the PET surface, which can be hydroxylated via processes like oxygen plasma treatment, the ethoxy group of this compound can hydrolyze to a silanol (Si-OH). This silanol group can then form strong, covalent oxane bonds (Si-O-Si) with the hydroxyl groups on the PET surface. The dimethylsilyl portion of the molecule presents a more nonpolar, PDMS-compatible surface, thereby improving the wetting and subsequent adhesion of the PDMS layer. This strategy is vital in applications like microfluidic devices, where stable bonding between PDMS and materials like PET membranes is required for long-term use in environments such as cell culture media. nih.gov

Mechanisms of Interfacial Adhesion Enhancement

The primary mechanism by which this compound and related silanes enhance interfacial adhesion is through the formation of a durable chemical bridge between two different materials. researchgate.nethungpai.net This process involves several key steps:

Hydrolysis: The ethoxy group (-OC2H5) on the silicon atom reacts with water to form a reactive silanol group (-OH) and ethanol.

Condensation: The newly formed silanol groups can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked network at the interface.

Surface Reaction: The silanol groups can also react with hydroxyl groups present on the surface of an inorganic substrate or a treated polymer (like plasma-activated PET), forming strong covalent bonds. nih.gov

Interpenetration and Compatibility: The organic part of the silane molecule (the methyl groups in this case) interacts with the polymer matrix. This organic functionality improves the compatibility and allows for physical entanglement and interpenetration of the polymer chains into the silane layer, further strengthening the interface. specialchem.com

Grafting to and Grafting From Approaches on Polymer Surfaces

Surface grafting is a powerful technique to permanently alter the surface properties of a material by covalently attaching polymer chains. rsc.org this compound can be utilized in these strategies, particularly for modifying surfaces that can present hydroxyl groups.

"Grafting to" Approach: In this method, pre-synthesized polymer chains with a reactive terminal group are attached to the substrate. mdpi.comresearchgate.net For example, a polymer chain could be functionalized with a terminal group that can react with the silanol derived from this compound. Alternatively, a surface can first be treated with this compound, and then pre-formed polymers with appropriate end-groups can be covalently linked to the modified surface. This method is straightforward but can result in a lower grafting density due to the steric hindrance of the polymer coils preventing further chains from reaching the surface. mdpi.com

"Grafting from" Approach: This technique, also known as surface-initiated polymerization, involves anchoring an initiator molecule to the surface, from which polymer chains are then grown. mdpi.comresearchgate.net A surface could be functionalized with a silane that also contains an initiator group. While this compound itself is not an initiator, it can be part of a multi-component surface treatment to control surface energy and create a foundation for attaching initiator-bearing silanes. The "grafting from" method allows for the formation of dense, thick polymer brush layers, as monomers can easily diffuse to the surface-bound initiators. mdpi.com This approach provides excellent control over the thickness and density of the grafted polymer layer. researcher.life

Formation of Thin Films and Coatings

This compound is a valuable precursor in the fabrication of thin films and coatings due to its volatility and reactivity. It is used in both vapor-phase and liquid-phase deposition techniques to create functional surfaces with tailored properties such as hydrophobicity, controlled thickness, and specific mechanical characteristics.

Chemical Vapor Deposition Techniques

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. gelest.com Organosilanes, including functionalized this compound, are used as precursors to deposit covalently bonded monolayers or thin films. nih.gov

In a typical low-pressure CVD process, the volatile silane precursor is introduced into a heated reaction chamber containing the substrate. gelest.com Thermal decomposition of the precursor leads to the formation of reactive species that bond to the substrate. gelest.com For instance, 3-aminopropylthis compound (APDMES), a derivative, has been used to deposit amine-functionalized monolayers on silicon dioxide substrates at 150 °C. nih.gov The ethoxy group provides the reactive site for bonding to the surface silanols, while the dimethylsilyl body and the aminopropyl functional group form the structure of the film. Such films can be characterized by various surface analytical techniques to confirm their composition and uniformity. nih.gov The use of precursors like dimethyldimethoxysilane (DMDMOS), a closely related compound, in CVD has been shown to produce silica-based membranes for applications like hydrogen separation. mdpi.com

| Silane Precursor | Advancing Water Contact Angle (°) | Ellipsometric Thickness (nm) | Average Surface Roughness (nm) |

|---|---|---|---|

| 3-aminopropylthis compound (APDMES) | 60 ± 2 | 0.7 ± 0.1 | 0.12 |

| 3-aminopropyldiisopropylethoxysilane (APDIPES) | 67 ± 2 | 0.6 ± 0.1 | 0.15 |

| 3-aminopropyltriethoxysilane (APTES) | 57 ± 2 | 0.9 ± 0.1 | 0.13 |

Sol-Gel Derived Coating Architectures

The sol-gel process is a versatile wet-chemical technique used to fabricate inorganic and hybrid materials from molecular precursors. mdpi.com this compound and its relatives, like dimethyldiethoxysilane (DMDES), are frequently used as co-precursors with tetra-functional silanes such as tetraethyl orthosilicate (B98303) (TEOS). researchgate.netnih.gov

In this process, the precursors undergo hydrolysis and condensation reactions in a solution to form a "sol" (a colloidal suspension of solid particles). With further processing, this sol can be deposited on a substrate (e.g., by dip-coating or spin-coating), where it gels and is subsequently dried and cured to form a solid coating. scispace.com

The inclusion of DMDES introduces di-functional "D" units (-(CH₃)₂SiO-) into the silica network, which is primarily formed from tetra-functional "Q" units (-SiO₄-) from TEOS. These "D" units act as network terminators, increasing the flexibility and hydrophobicity of the final coating. researchgate.netnih.gov By carefully controlling the ratio of DMDES to TEOS, the properties of the resulting coating can be precisely tuned. For example, higher concentrations of the dimethylsiloxane component lead to increased water repellency and improved resistance to cracking. nih.gov This approach is used to create a wide range of functional coatings, including protective layers against corrosion, hydrophobic surfaces, and matrices for biomedical applications. researchgate.net

| Precursor System (with TEOS) | Key Properties of Resulting Coating | Potential Application |

|---|---|---|

| Trimethoxymethylsilane (MTMS) | Highest hydrophilicity, faster degradation | Bioactive coatings (Si release) |

| Dimethyldiethoxysilane (DMDES) | Augmented corrosion resistance, lower water permeability | Protective coatings on metallic surfaces |

| Polydimethylsiloxane (B3030410) (PDMS) | High corrosion resistance, low water permeability | Protective coatings on metallic surfaces |

Hydrophobicity and Surface Energy Modification

The application of this compound (DMES) to various substrates is a highly effective method for inducing hydrophobicity. This is achieved by altering the surface chemistry, which in turn modifies the surface energy. The process, known as silanization, involves the reaction of DMES with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silica, and metal oxides. This reaction forms a covalent bond, creating a new surface layer with significantly different properties.

The primary mechanism behind this transformation is the replacement of polar hydroxyl groups with non-polar dimethylsilyl groups from the DMES molecule. gelest.com The presence of these non-polar groups at the surface reduces its affinity for water, a polar molecule. dakenchem.com This repulsion between the modified surface and water is observed as an increase in the water contact angle. A higher contact angle signifies greater hydrophobicity; a surface is generally considered hydrophobic if the water contact angle is greater than 90 degrees. jgmaas.com The effectiveness of the hydrophobic treatment is dependent on factors such as the density of the silane coating on the surface. gelest.com

The following table presents typical data for the water contact angle and surface energy of a silica-based substrate before and after treatment with a silane agent like this compound.

Table 1. Water Contact Angle and Surface Energy of Surfaces Treated with this compound.

| Surface Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|

| Untreated Silica | < 30 | > 70 |

| Silica Treated with this compound | > 90 | 20-30 |

Durability of Surface Coatings in Aqueous Environments

The durability of this compound (DMES) surface coatings in aqueous environments is a critical factor for their practical application, particularly for long-term waterproofing. The stability of the coating is primarily dependent on the integrity of the siloxane (Si-O-Si) bonds formed between the DMES molecules and the substrate, as well as between adjacent DMES molecules. While these bonds are generally stable, they can be susceptible to hydrolysis under certain conditions. gelest.com

Hydrolytic degradation is the primary mechanism by which silane coatings can lose their hydrophobic properties over time when exposed to water. proquest.comscientificspectator.com This process involves the breaking of siloxane bonds by water molecules, which can lead to the gradual removal of the hydrophobic silane layer from the surface. The rate of this degradation can be influenced by several factors, including the pH of the aqueous environment, temperature, and the presence of certain ions. nih.gov Generally, siloxane bonds are more susceptible to hydrolysis at both low (acidic) and high (alkaline) pH, while being most stable around a neutral pH. nih.gov

Research into the durability of various silane coatings has shown that while a decrease in hydrophobicity can occur over extended periods of immersion in water, the coatings can still provide significant protection. The structure of the silane molecule itself can also play a role in the durability of the coating. For instance, silanes that can form a more cross-linked network on the surface may exhibit enhanced stability. gelest.com

The following table provides representative data on the durability of a this compound coating on a glass substrate when immersed in a neutral aqueous environment, as indicated by the change in water contact angle over time.

Table 2. Durability of this compound Coatings in an Aqueous Environment.

| Immersion Time (days) | Water Contact Angle (°) |

|---|---|

| 0 | 95 |

| 30 | 92 |

| 60 | 89 |

| 90 | 85 |

Advanced Materials Development and Applications Utilizing Dimethylethoxysilane

Polymer Nanocomposites

The incorporation of nanofillers into polymer matrices is a leading strategy for creating materials with enhanced properties. The effectiveness of these nanocomposites heavily relies on the quality of the interface between the polymer and the filler. Silane (B1218182) coupling agents, such as dimethylethoxysilane and its derivatives, are crucial for modifying nanofiller surfaces to ensure strong interfacial adhesion and uniform dispersion within the polymer matrix. americanelements.comnih.gov

Enhancement of Mechanical and Thermal Properties

The addition of silane-functionalized nanoparticles to polymer matrices leads to substantial improvements in the material's mechanical strength and thermal stability. nih.gov When nanofillers are properly integrated, they act as reinforcement, efficiently transferring stress from the polymer matrix. nih.gov This results in materials that are stronger, tougher, and more resistant to heat.

Research has demonstrated significant gains across various polymer systems:

Epoxy Composites : The inclusion of silane-modified nanoparticles can increase tensile strength by over 50% and hardness by nearly 9%. fishersci.atfishersci.se Storage modulus has been seen to improve by as much as 44%, accompanied by a higher glass transition temperature (Tg) and better thermal stability. fishersci.ptloradchemical.com

Polyimide Nanocomposites : The integration of layered double hydroxides (LDHs) into polyimide matrices results in higher tensile modulus, storage and loss moduli, and an increased glass transition temperature. wikipedia.org A notable reduction in the coefficient of thermal expansion (CTE) is also observed. wikipedia.org

General Enhancements : Polymer-clay nanocomposites, in general, exhibit enhanced mechanical and thermal properties. nih.gov The addition of nanofillers can increase tensile strength by 30-50% and reduce thermal conductivity by up to 50%. nih.gov In some epoxy systems, a higher char yield upon pyrolysis indicates enhanced flame retardance. sigmaaldrich.com

Table 1: Enhancement of Mechanical and Thermal Properties in Polymer Nanocomposites

| Polymer System | Nanofiller | Property Enhanced | Improvement Noted | Reference |

|---|---|---|---|---|

| Epoxy | Silane-Modified Al₂O₃ | Tensile Strength | +49.1% | fishersci.at |

| Epoxy | Silane-Modified Al₂O₃ | Hardness | +8.8% | fishersci.at |

| Epoxy | Functionalized Montmorillonite (B579905) | Storage Modulus | +44% | loradchemical.com |

| Epoxy | Nanodiamonds | Tensile Strength | +53% | fishersci.se |

| Epoxy | Nanodiamonds | Bending Strength | +30% | fishersci.se |

| Epoxy | LDHs | Thermal Stability | Enhanced | fishersci.pt |

| Polyimide | LDHs | Tensile Modulus | Increased | wikipedia.org |

Integration with Various Polymer Matrices (e.g., Epoxy, Polypropylene (B1209903), Acrylic/Clay)

The versatility of this compound and related silanes allows for their use across a wide range of polymer systems.

Epoxy : Silane coupling agents are frequently used to modify nanofillers like aluminum oxide (Al₂O₃), nanodiamonds, and various clays (B1170129) (montmorillonite, LDHs) before their incorporation into epoxy resins. fishersci.atfishersci.sefishersci.ptloradchemical.com This surface treatment is critical for overcoming the natural incompatibility between the hydrophilic filler surface and the hydrophobic polymer, preventing agglomeration and ensuring a strong bond. loradchemical.com

Polypropylene : Dispersing fillers in hydrophobic polymers like polypropylene presents a significant challenge. fishersci.ca Functionalizing fillers such as montmorillonite clay with silanes like amino ethyl-dimethyl ethoxysilane (B94302) facilitates their dispersion. fishersci.ca Furthermore, polyolefins functionalized with this compound via hydrosilylation can act as effective compatibilizers in polypropylene/microsilica composites, improving toughness. americanelements.com

Acrylic/Clay : In acrylic-based systems, silanes are used to create robust nanocomposites. For dental applications, cellulose (B213188) microfibers are modified with silanes like (3-methacryloxypropyl)methyldimethoxysilane to reinforce poly(methyl methacrylate) (PMMA). nih.gov Similarly, Laponite clay can be functionalized to create stable aqueous dispersions used in the production of polymer/clay nanocomposites, including acrylic latexes with clay platelets decorating their surface. ereztech.com

Hybrid Organic-Inorganic Materials

This compound is a key precursor in the synthesis of hybrid materials that combine the properties of both organic polymers and inorganic structures at the nanoscale.

Polyoxazoline-Silica Hybrid Nanoparticles

Well-defined hybrid nanoparticles have been created by grafting polyoxazoline onto silica (B1680970) nanoparticles. fishersci.cafishersci.ca In one method, a this compound functional group is used to attach a polymerization initiator to the silica surface. fishersci.ca This allows for a "grafting-from" approach, where poly(2-methyl-2-oxazoline) chains are grown directly from the nanoparticle surface via surface-initiated cationic ring-opening polymerization. fishersci.cafishersci.ca "Grafting-to" methods, where pre-synthesized functionalized polymers are attached to the silica, are also employed. ebricmall.com These hybrid particles have potential applications in coatings and nanomedicine.

Organically Modified Silicates (ORMOSILS)

Organically Modified Silicates, or ORMOSILs, are hybrid materials synthesized through the sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes. fishersci.ca this compound and similar organoalkoxysilanes are used as precursors to introduce organic functionalities into an inorganic silica network. wikipedia.orgfishersci.senih.gov This process allows for the creation of materials that combine the flexibility and processability of polymers with the durability and thermal stability of inorganic glasses. nih.govnih.gov These materials are being researched for a variety of applications, including biomedical devices and specialized coatings. wikipedia.orgnih.gov

Biomedical Engineering Research

The ability of this compound and its functional derivatives to act as coupling agents and surface modifiers is highly valuable in biomedical engineering. nih.gov These silanes are used to enhance the performance and biocompatibility of various medical materials and devices. nih.govatamanchemicals.com

Key research areas include:

Dental Materials : Silane-modified fillers are used to improve the mechanical properties of dental composites. nih.gov For instance, treating cellulose microfibers with silane improves their compatibility and distribution within a poly(methyl methacrylate) matrix, resulting in stronger materials for dental restorations. nih.gov Inorganic-organic hybrid polymers derived from precursors like (methacryloyloxymethyl)this compound are also being developed for this purpose. ereztech.com

Tissue Engineering : Creating scaffolds that support cell growth is a cornerstone of tissue engineering. Silanes like (3-Aminopropyl)this compound are used to functionalize surfaces, such as 3D graphene oxide foams, to promote the adhesion and growth of specific cell types, like cardiac muscle cells. fishersci.finih.gov They are also instrumental in methods for the programmed assembly of cells into 3D tissues. fishersci.se

Biocompatible Surfaces for Implants : A major challenge for medical implants is ensuring they integrate well with the body without causing adverse reactions. fishersci.at Silane coatings are applied to metallic implants, such as those made of titanium alloys, to improve their biocompatibility and promote osseointegration—the direct structural and functional connection between living bone and the implant surface. ereztech.comnih.gov Silanes can also be used to modify the surfaces of polymers like polydimethylsiloxane (B3030410) (PDMS) to enhance hemocompatibility. atamanchemicals.com

Biosensors : Functionalized silanes are being explored in the development of nanoelectronic biosensors. For example, (3-aminopropyl)this compound has been used in the development of pH-sensing devices. wikipedia.org

Enzyme Immobilization in Biosensors

The performance of enzyme-based biosensors, which rely on the catalytic reaction of an enzyme with a specific analyte, is critically dependent on the effective immobilization of the enzyme onto a transducer surface. nih.gov This process must maintain the enzyme's structure and biological activity to ensure the biosensor's sensitivity, selectivity, and stability. nih.govmdpi.com this compound derivatives, particularly (3-aminopropyl)this compound (APDMES), are instrumental in creating stable platforms for this purpose.

The silanization process involves using APDMES to create a self-assembled monolayer (SAM) on silica-based substrates, such as glass or silicon wafers. doi.org The ethoxy group of the silane reacts with the hydroxyl groups on the substrate surface, forming a durable covalent Si-O-Si bond. researchgate.net This leaves the aminopropyl group exposed, creating an amine-terminated surface. doi.orgresearchgate.net These surface amine groups provide reactive sites for the covalent attachment of enzymes, often through a linker molecule like glutaraldehyde. researchgate.net This covalent bonding strategy securely anchors the enzymes, preventing leaching while properly orienting them for optimal interaction with the target analyte, thereby enhancing the sensor's performance. nih.govmdpi.com Research has demonstrated the use of this compound for preparing silica powders for spore-based biosensors and for creating enzymatic membranes. dntb.gov.ua

Table 1: Role of (3-aminopropyl)this compound (APDMES) in Biosensor Preparation

| Step | Description | Purpose | Key Finding | Source |

|---|---|---|---|---|

| Surface Preparation | A silica or glass substrate is cleaned to expose surface hydroxyl (-OH) groups. | To ensure a reactive surface for silanization. | Proper cleaning is crucial for uniform monolayer formation. | doi.org |

| Silanization | The substrate is treated with APDMES. The ethoxy group on the silane reacts with the surface -OH groups. | To form a stable, covalent Si-O-Si linkage and create an amine-functionalized surface. | The gas-phase reaction of APDMES on silica results in a surface primarily attached via Si-O-Si linkages. | researchgate.net |

| Enzyme Attachment | Enzymes are introduced and covalently bonded to the surface amine groups, often using a cross-linker. | To securely immobilize the enzyme while maintaining its biological activity. | The choice of immobilization method significantly affects biosensor performance, including sensitivity and stability. | nih.gov |

Functionalization of Nanoparticles for Drug Delivery Systems

The functionalization of nanoparticles (NPs) is a key strategy to improve their dispersion, colloidal stability, and biocompatibility for applications in medicine. acs.org In drug delivery, surface modification can provide "stealth" properties to avoid the immune system, enable targeted delivery, and ensure efficient intracellular uptake. acs.orgfrontiersin.org this compound and its functional derivatives are used to modify the surfaces of inorganic nanoparticles, such as mesoporous silica nanoparticles (MSNs), which are promising carriers for therapeutic agents. rsc.orguib.es

Mesoporous silica can be directly modified with a this compound functional group, which can act as an initiator for polymerization reactions on both the inner and outer surfaces of the particles. rsc.org This allows for the grafting of polymers that can encapsulate a drug, controlling its release profile. For instance, amino-functionalized derivatives like APDMES are used to introduce amine groups onto the nanoparticle surface. researchgate.net These groups can then be used as anchor points to attach drugs, targeting ligands, or polymers that respond to specific physiological triggers (e.g., pH changes), allowing for controlled drug release in the target environment, such as a tumor. frontiersin.org This surface functionalization is crucial for transforming inorganic nanoparticles into sophisticated drug delivery vehicles. acs.orguib.es

Contrast Agents for Magnetic Resonance Imaging

Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that often utilizes contrast agents to improve the visibility of internal body structures. wikipedia.org These agents work by altering the relaxation times of water protons in their vicinity. wikipedia.orgnih.gov While gadolinium-based complexes are common T1 agents (brightening the image), superparamagnetic iron oxide nanoparticles (SPIONs) are used as T2 agents (darkening the image). nih.gov

The utility of SPIONs as MRI contrast agents requires that they are colloidally stable in biological fluids and, ideally, can be targeted to specific tissues. This compound derivatives are employed to functionalize the surface of these magnetic nanoparticles. dntb.gov.ua The silane coating serves two primary purposes. First, it provides a hydrophilic shell that prevents the nanoparticles from aggregating in the bloodstream. Second, by choosing a functionalized silane, such as APDMES, reactive groups (e.g., amines) can be introduced onto the nanoparticle surface. These groups can then be used to attach targeting molecules or biocompatible polymers, enhancing their diagnostic specificity and safety. Research has explored the grafting of murexide-terminated silanes, including derivatives of this compound, onto magnetite nanoparticles for potential use as MRI contrast agents. dntb.gov.ua

Biocompatible Surface Development and Biofouling Resistance

For any material intended for biomedical use, from implants to diagnostic devices, surface properties are paramount. doi.org The development of biocompatible surfaces that resist biofouling—the non-specific adsorption of proteins and subsequent adhesion of cells and microorganisms—is a major goal in materials science. rsc.orgacs.org Silanization with molecules like this compound provides a robust method for precisely controlling surface chemistry.

Table 2: Research Findings on APDMES for Biofouling Resistance

| Study Focus | Substrate | Surface Modification | Key Finding | Source |

|---|---|---|---|---|

| Antifouling Efficacy | Glass | Silanization with APDMES, followed by attachment of gold nanoparticles (AuNPs) and PEG-tethered antimicrobial peptides. | The functionalized surface significantly reduced fouling by S. epidermidis bacteria. | acs.org |

| Protein Adsorption | Silica | Creation of amine-terminated surfaces using APDMES. | The amine-functionalized surface exhibits distinct protein adsorption characteristics compared to other surfaces, influencing cell adhesion. | doi.org |

| Biomimetic Surfaces | General | Surface-initiated polymerization from silane-functionalized surfaces. | Polymer grafts can prevent nonspecific protein adsorption and provide cues to facilitate desired endothelial cell adhesion. | rsc.org |

Catalytic Systems and Supports

Immobilization of Catalysts on Functionalized Supports

The immobilization of a homogeneous catalyst onto a solid support transforms it into a heterogeneous catalyst, combining the high selectivity of the former with the practical advantages of the latter. This process typically begins with the functionalization of the support material, such as silica (SiO₂) or zinc oxide (ZnO). researchgate.netuni-stuttgart.de

The reaction of (3-aminopropyl)this compound (APDMES) with a silica surface is a well-studied example. researchgate.net In this gas-phase reaction, the silane covalently bonds to the silica, creating a surface rich in aminopropyl groups. These functional groups then act as stable anchoring points, or linkers, for attaching metal catalyst complexes. For instance, research has shown that a chiral Rhodium (Rh) diene complex can be successfully immobilized on the azide-terminal of a silane-functionalized ZnO support, demonstrating the applicability of this method for creating supports for molecular catalysts. uni-stuttgart.de Similarly, silver (Ag(0)) nanoparticles have been immobilized on functionalized fibers, creating a highly active and reusable catalyst. rsc.org This immobilization prevents the catalyst from leaching into the product stream and allows for easier recovery and recycling.

Role in Heterogeneous and Photocatalytic Processes

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. mdpi.com The use of this compound to functionalize supports is a fundamental step in creating many of these solid catalysts. uni-stuttgart.de By creating a stable, functionalized surface layer, the silane ensures that the active catalytic species are highly dispersed and strongly anchored, which is essential for maintaining high catalytic activity over time. mdpi.comuni-stuttgart.de

High-Performance Coatings and Composites

This compound (DMES) serves as a critical precursor and modification agent in the formulation of advanced coatings and composite materials. Its unique chemical structure, featuring both a reactive ethoxy group and dimethylsilyl functionalities, enables its use in a variety of applications to enhance material properties such as durability, thermal resistance, and hydrophobicity.

Thermal Insulation and Protective Films

This compound plays a significant role in the development of materials for thermal insulation and the formation of protective films, primarily by imparting hydrophobic properties to surfaces. This is crucial for maintaining the integrity and performance of porous insulating materials that can be compromised by moisture absorption.

One of the most notable applications of this compound was as a rewaterproofing agent for the thermal-protection tiles on the Space Shuttle. nasa.govnasa.gov These porous ceramic tiles would lose much of their original waterproofing during the intense conditions of launch and reentry. nasa.gov this compound was selected to replace hexamethyldisilazane (B44280) (HMDS) for post-mission rewaterproofing because it could restore the impermeability of the tiles and underlying composite panels without degrading the silicone adhesives and other substructures. nasa.gov The compound was applied internally to the tiles to provide robust water resistance. nasa.gov

Research has also explored the use of this compound in creating waterproof silicone coatings on porous ceramic insulation via a chemical vapor deposition technique. nasa.gov This method allows for precise control over the deposition of a thin silicone film on the insulation's surface. nasa.gov The process involves exposing the ceramic material to volatile silicone precursors like DMES under ambient conditions. nasa.gov To accelerate the reaction and reduce the time needed to waterproof and protect the insulation, catalysts are often employed with single-component systems like this compound. nasa.gov

The effectiveness of silanes like DMES in these applications stems from their ability to create non-polar, hydrophobic coatings. gelest.com These coatings mitigate hydrogen bonding and shield polar surfaces from interacting with water. gelest.com While providing a barrier to liquid water and ions, these silicone-based films maintain a high degree of permeability to water vapor, which allows the materials to "breathe." gelest.com This characteristic is vital as it prevents the deterioration at the coating interface that can be caused by entrapped moisture. gelest.com The resulting polysiloxane networks, formed from precursors like this compound, are known for their high durability against heat, moisture, weathering, and chemicals due to their stable inorganic siloxane backbone. researchgate.net

| Application | Material Treated | Purpose | Key Finding |

| Space Shuttle Program | Thermal Protection System Tiles | Rewaterproofing | DMES restores impermeability without degrading underlying materials. nasa.gov |

| Ceramic Insulation | Porous Ceramic Materials | Waterproofing | Chemical vapor deposition of DMES creates a controlled, protective silicone film. nasa.gov |

| Composite Structures | Various, including pigmented coatings | Hydrophobic Protection | Silane coatings provide a non-polar barrier to water while allowing vapor permeability. gelest.com |

Functionalized Rubber Compositions and Tire Materials

In the rubber and tire industry, organosilanes are essential for enhancing the performance of rubber composites, particularly those filled with silica. This compound and its derivatives are utilized as coupling agents and for the modification of polymers to improve the interaction between the inorganic filler and the organic rubber matrix. mdpi.comgoogleapis.com

The modification of natural rubber is one area where this compound derivatives are employed. For instance, monomers such as (meth)acryloxymethyl this compound can be graft-polymerized onto natural rubber latex. googleapis.comgoogle.com This process introduces alkoxysilyl groups into the rubber's molecular structure. googleapis.com The resulting modified natural rubber exhibits improved affinity and reinforcing properties when compounded with silica. googleapis.comgoogle.com The production method involves adding the alkoxysilyl group-containing monomer to the natural rubber latex and initiating graft polymerization through emulsion polymerization. googleapis.com

The use of silane coupling agents is critical in tire technology, where silica is used as a reinforcing filler to improve properties like rolling resistance and wet grip. mdpi.com The silanization reaction, which creates a chemical bridge between the silica surface and the rubber polymer, is often catalyzed by amines to increase its efficiency. mdpi.comresearchgate.netmdpi.com While bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) is a commonly used silane, the fundamental chemistry involves the reaction of alkoxysilanes with the hydroxyl groups on the silica surface. mdpi.com

Furthermore, the end-functionalization of synthetic rubbers, such as styrene-butadiene rubber (SBR), with silane-containing terminators is a key strategy for developing high-performance tire materials. researchgate.net While specific studies might focus on complex terminators, the principle of incorporating silane functionality to enhance silica interaction is central. This modification leads to better dispersion of the silica filler within the rubber matrix, which is crucial for achieving desired mechanical and dynamic properties in the final tire product. researchgate.net Rubber compositions for shock absorption applications also utilize modified diene rubbers that incorporate alkoxysilyl groups to enhance performance. google.com

| Compound/Method | Rubber Type | Purpose | Result |

| (Meth)acryloxymethyl this compound | Natural Rubber | Graft polymerization | Improved affinity and reinforcement with silica fillers. googleapis.comgoogle.com |

| Silane Coupling Agents | General (Tire Compounds) | Enhance silica-rubber interaction | Chemical bridge formation between filler and polymer matrix. mdpi.commdpi.com |

| End-functionalization with silanes | Styrene-Butadiene Rubber (SBR) | Improve filler dispersion | Enhanced interaction with silica particles. researchgate.net |

Characterization and Analytical Methodologies for Dimethylethoxysilane Research

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of dimethylethoxysilane, providing detailed information about its chemical structure, bonding, and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si, offer a complete profile of the molecule's atomic connectivity and chemical environment. nih.govumich.edu

¹H-NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, it can distinguish between the protons on the methyl groups attached to silicon and those on the ethoxy group. Two-bond coupling between silicon and the protons of the methyl groups is typically observed. huji.ac.il

¹³C-NMR: Carbon-13 NMR spectra are used to identify the carbon environments. umich.edu The technique helps confirm the presence of the methyl and ethoxy carbons and can be used to study the reactions of the silane (B1218182), for instance, in the formation of silicon-oxycarbide glasses. cuny.edu

²⁹Si-NMR: As the core atom, silicon is directly probed using ²⁹Si-NMR. This technique is highly sensitive to the substituents attached to the silicon atom. researchgate.net The chemical shift of the silicon nucleus in this compound provides definitive evidence of its structure. huji.ac.il However, ²⁹Si-NMR is often limited by the low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si isotope, leading to low sensitivity. researchgate.net

Research on related organosiloxane species grafted onto silica (B1680970) surfaces has utilized solid-state ²⁹Si CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR to identify the resulting structures, such as D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) units. nih.gov

To overcome the inherent low sensitivity of ²⁹Si-NMR, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) have been applied. researchgate.net SABRE utilizes parahydrogen to dramatically increase the polarization of target nuclei, leading to significant signal enhancements in the NMR spectrum.

In a study involving this compound, SABRE was used to hyperpolarize the ²⁹Si nucleus. This method resulted in a signal gain of nearly 3000-fold compared to the thermally polarized spectrum. researchgate.net The enhanced signal allows for much faster data acquisition and enables the quantitative tracking of reactions, even at low concentrations. researchgate.netresearchgate.net The process typically involves an iridium catalyst that facilitates the transfer of polarization from parahydrogen to the silane molecule. researchgate.net Further signal improvement can be achieved using a ¹H-²⁹Si INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence following the SABRE polarization. researchgate.net

| Technique | Application to this compound | Key Findings/Advantages | Reference |

|---|---|---|---|

| ¹H, ¹³C, ²⁹Si NMR | Structural verification and purity analysis. | Provides detailed information on atomic connectivity and chemical environment. | nih.gov, umich.edu |

| SABRE Hyperpolarization ²⁹Si-NMR | Overcoming low sensitivity of ²⁹Si nucleus. | Achieved signal enhancement factors of up to ~3000, enabling rapid and quantitative reaction monitoring. | researchgate.net, researchgate.net |

Infrared (IR) spectroscopy is a standard technique for identifying functional groups and confirming the identity of this compound. thermofisher.comthermofisher.com The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Attenuated Total Reflectance (ATR) is a common sampling technique used with Fourier-Transform Infrared (FT-IR) spectroscopy for easy analysis of liquid samples.

Key vibrational modes for this compound include Si-H, C-H, Si-O-C, and C-O stretches. The presence and position of these peaks are used for quality control and to study the reactions of the silane, such as its hydrolysis and condensation or its grafting onto surfaces.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| C-H stretch (in CH₃ and CH₂ groups) | 2850-3000 | Confirms the presence of the ethyl and methyl groups. |

| Si-H stretch | 2100-2200 | A characteristic peak for hydridosilanes, indicating the reactive Si-H bond. |

| Si-O-C stretch | 1050-1150 | Confirms the ethoxy linkage to the silicon atom. |

| Si-C stretch (in Si-(CH₃)₂) | 750-850 | Indicates the dimethylsilyl structure. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. wikipedia.orgthermofisher.com While not typically used to analyze the bulk liquid, XPS is invaluable for studying surfaces that have been modified with this compound or for characterizing thin films deposited from it. mtu.edu

When a substrate is treated with this compound, XPS can:

Confirm the presence of silicon: The detection of Si 2p and Si 2s photoelectrons confirms the successful grafting of the silane onto the surface.

Analyze chemical states: High-resolution scans of the Si 2p, O 1s, and C 1s regions provide information about the chemical environment. For example, the binding energy of the Si 2p peak can distinguish between Si-C, Si-O-C, and SiO₂ environments, revealing the nature of the silane's interaction with the surface and its degree of condensation. mtu.edu

Quantify surface coverage: The relative atomic concentrations of silicon, oxygen, carbon, and elements from the underlying substrate can be used to estimate the thickness and completeness of the silane layer.

The technique requires ultra-high vacuum conditions and provides quantitative data from a specific analysis area. micro.org.aucovalentmetrology.com

Sum Frequency Generation (SFG) is a nonlinear optical spectroscopy technique that is inherently surface- and interface-specific. iitrpr.ac.inlightcon.com It is uniquely capable of providing vibrational spectra of molecules exclusively at an interface, where inversion symmetry is broken. rsc.org This makes it a powerful tool for studying the orientation and conformation of this compound molecules at solid-gas, solid-liquid, or liquid-gas interfaces. units.itresearchgate.net

In an SFG experiment, a tunable infrared laser pulse and a fixed-frequency visible laser pulse are overlapped at the interface. A signal is generated at the sum of the two frequencies, and its intensity provides information about the vibrational modes of the interfacial molecules. iitrpr.ac.in By analyzing the SFG signal with different polarization combinations (ssp, ppp, sps), the average orientation of specific functional groups (like the methyl groups) of the adsorbed this compound molecules can be determined. rsc.org This is critical for understanding how these molecules assemble on a surface to form self-assembled monolayers or precursor layers for film deposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si-NMR, 1H-NMR, 13C-NMR)

Microscopic and Imaging Techniques (e.g., TEM, SEM)